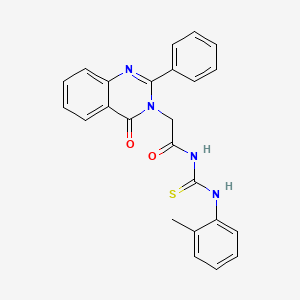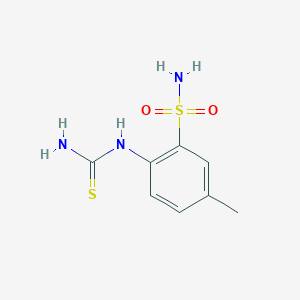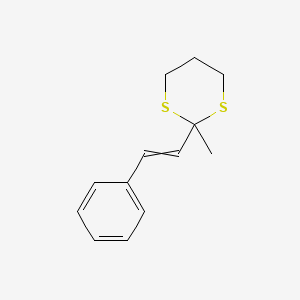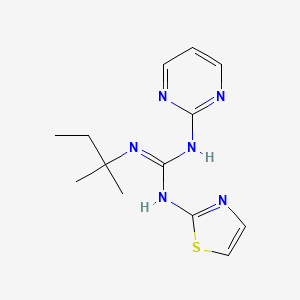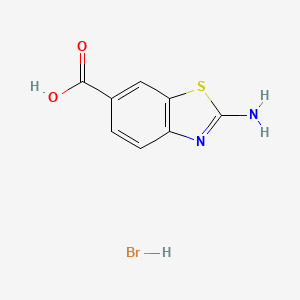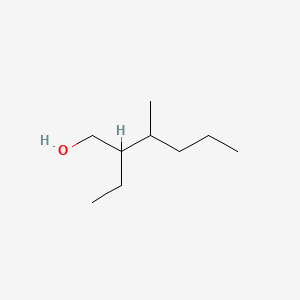
Diethanolamine laurylaminopropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Alanine, N-dodecyl-, compound with 2,2’-iminobis[ethanol] (11): is a chemical compound known for its surfactant properties. It is commonly used in various industrial and cosmetic applications due to its ability to reduce surface tension and enhance the mixing of ingredients. The compound is formed by the combination of beta-alanine, a naturally occurring beta-amino acid, and N-dodecyl, a long-chain alkyl group, with 2,2’-iminobis[ethanol], a compound known for its emulsifying properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-dodecyl-, compound with 2,2’-iminobis[ethanol] (1:1) typically involves the reaction of beta-alanine with N-dodecylamine in the presence of 2,2’-iminobis[ethanol]. The reaction is carried out under controlled conditions, often involving heating and stirring to ensure complete mixing and reaction of the components .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined and processed under specific temperature and pressure conditions. The process may also include purification steps to remove any unreacted materials and by-products, ensuring the final product meets the required purity standards .
化学反応の分析
Types of Reactions: Beta-Alanine, N-dodecyl-, compound with 2,2’-iminobis[ethanol] (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a surfactant and emulsifying agent in various formulations. It helps in stabilizing emulsions and enhancing the solubility of hydrophobic compounds .
Biology: In biological research, it is used in the preparation of cell culture media and other biological formulations where its surfactant properties aid in the dispersion of ingredients .
Industry: In industrial applications, it is used in the formulation of detergents, shampoos, and other personal care products. Its surfactant properties help in the effective cleaning and emulsification of oils and dirt .
作用機序
The mechanism of action of beta-Alanine, N-dodecyl-, compound with 2,2’-iminobis[ethanol] (1:1) primarily involves its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, allowing them to mix more effectively. This is achieved through the alignment of the hydrophobic and hydrophilic parts of the molecule at the interface, reducing the energy required for mixing .
類似化合物との比較
N-dodecyl-beta-alanine, compound with 2,2’,2’'-nitrilotriethanol (11): This compound has similar surfactant properties and is used in similar applications.
Triethanolamine lauryl aminopropionate: Another surfactant with comparable properties, used in personal care products.
Uniqueness: Beta-Alanine, N-dodecyl-, compound with 2,2’-iminobis[ethanol] (1:1) is unique due to its specific combination of beta-alanine and N-dodecyl with 2,2’-iminobis[ethanol], which provides a balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant and emulsifying agent .
特性
CAS番号 |
65104-36-1 |
|---|---|
分子式 |
C15H31NO2.C4H11NO2 C19H42N2O4 |
分子量 |
362.5 g/mol |
IUPAC名 |
3-(dodecylamino)propanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C15H31NO2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15(17)18;6-3-1-5-2-4-7/h16H,2-14H2,1H3,(H,17,18);5-7H,1-4H2 |
InChIキー |
HGFBWHAXMMRQOA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCNCCC(=O)O.C(CO)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



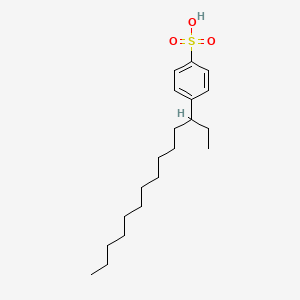
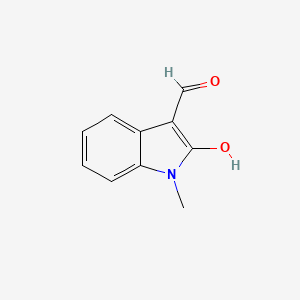
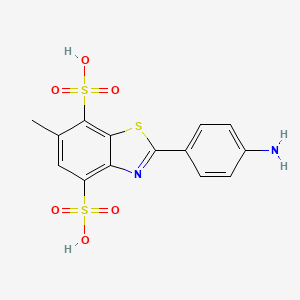
![2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide](/img/structure/B14472817.png)
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
